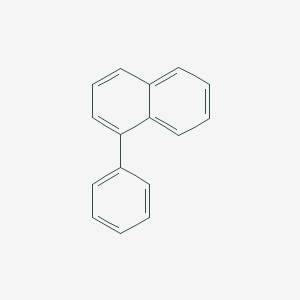

1-Phenylnaphthalene

Descripción general

Descripción

1-Phenylnaphthalene is an organic compound with the chemical formula C16H12. It is a white crystalline solid with a distinct aromatic odor. This compound is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its stability and solubility in organic solvents such as ethanol and acetone. It is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Phenylnaphthalene can be synthesized through several methods:

Friedel-Crafts Alkylation: This method involves the reaction of naphthalene with benzene in the presence of an acid catalyst such as aluminum chloride.

Grignard Reaction: This method involves the reaction of phenylmagnesium bromide with α-tetralone. The reaction mixture is heated under reflux, followed by the addition of hydrochloric acid to decompose the magnesium complex.

One-Pot Solvent-Free Catalytic Dimerization: This method involves the catalytic dimerization of phenylacetylene using a copper catalyst at room temperature.

Industrial Production Methods

Industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The 1-position is more reactive than the 2-position due to resonance stabilization of the intermediate carbocation .

Substitution Patterns

Resonance Stabilization :

-

1-Substitution retains one aromatic ring in the intermediate.

Thermal Reactions and Isomerization

This compound undergoes thermal isomerization and decomposition at elevated temperatures:

Thermal Stability Data

| Temperature (°C) | Time | Major Products | This compound Remaining | Reference |

|---|---|---|---|---|

| 450 | 1 week | 2-Phenylnaphthalene, fluoranthene | 21% ± 2% | |

| 500 | 48 hours | Fluoranthene, terphenyls | <10% |

Key Observations :

-

Isomerization to 2-phenylnaphthalene dominates at 450°C.

-

Radical-mediated disproportionation forms fluoranthene and higher aromatics above 500°C .

Hydrazine Reaction with Anhydride

This compound-2,3-dicarboxylic anhydride reacts with hydrazine to form:

Conditions : n-Butanol, 12-hour reflux.

Comparative Reactivity of Substituted Derivatives

Electron-withdrawing groups (e.g., Cl) direct electrophiles to specific positions:

| Compound | Electrophile Target | Reaction Rate (vs. This compound) |

|---|---|---|

| 7-(4-Chlorophenyl)-1-phenylnaphthalene | Ortho/para to Cl | 1.8× faster |

| 2-Fluoro-7-(4-fluorophenyl)naphthalene | Meta to F | 0.6× slower |

Radical Scavenging and Stability Enhancements

Addition of Fe₃O₄ nanoparticles reduces radical-mediated decomposition during thermal cycling:

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Research has indicated that 1-Phenylnaphthalene possesses immunomodulatory properties. A study conducted by Deo et al. (2012) demonstrated that derivatives of this compound showed significant immune stimulation effects, particularly in the context of HIV treatment. The study highlighted the potential for these compounds to enhance the immune response and reduce opportunistic infections in immunocompromised individuals .

Anticancer Activity

This compound has been investigated for its anticancer properties. In a study assessing its effects on MCF-7 breast cancer cells, it was found to inhibit cell growth through mechanisms involving tumor necrosis factor alpha (TNF-α). The results showed a dose-dependent inhibition of cancer cell proliferation, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | TNF-α mediated apoptosis |

| Pericarbonyl lignan derivative A | 10 | Induction of cell cycle arrest |

| Pericarbonyl lignan derivative B | 12 | Inhibition of DNA synthesis |

Case Study: Podophyllum Lignans

The anticancer activity of lignans derived from Podophyllum species was also linked to the structural similarities with this compound. These compounds have been utilized in the development of semi-synthetic derivatives like Etoposide and Teniposide, which are used clinically for various cancers .

Heat Transfer Fluids

This compound has been tested as a heat transfer fluid in concentrating solar power (CSP) systems. A study from Oak Ridge National Laboratory evaluated its thermodynamic properties and thermal stability at high temperatures (up to 500°C). The findings indicated that it could serve effectively as a heat transfer medium due to its favorable thermal characteristics .

Table 2: Thermophysical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 295°C |

| Density | 1.13 g/cm³ |

| Thermal Conductivity | 0.14 W/(m·K) |

| Viscosity | 0.89 cP |

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including the Perkin reaction and Suzuki coupling techniques. These methods allow for the creation of substituted derivatives that can enhance biological activity or improve material properties .

Reaction Mechanisms

Studies on the reaction mechanisms involving this compound have revealed insights into its reactivity and interactions with other chemical species. For instance, computational studies have elucidated pathways involving hydrogen abstraction and electrophilic substitution reactions that are critical for understanding its behavior in biological systems .

Mecanismo De Acción

The mechanism of action of 1-Phenylnaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors to exert their biological effects. The exact mechanism depends on the specific derivative and its target.

Comparación Con Compuestos Similares

1-Phenylnaphthalene can be compared with other similar compounds such as:

2-Phenylnaphthalene: This isomer differs in the position of the phenyl group on the naphthalene ring. It has similar chemical properties but may exhibit different reactivity and biological activities.

1-Methylnaphthalene: This compound has a methyl group instead of a phenyl group. It is used as a solvent and in the synthesis of other organic compounds.

1-Bromonaphthalene: This compound has a bromine atom instead of a phenyl group.

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Actividad Biológica

1-Phenylnaphthalene (C₁₃H₁₀) is an organic compound with notable biological activity, particularly in the fields of pharmacology and immunology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer properties. A study focused on the synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones derived from related structures showed potent inhibitory action against various cancer cell lines, including human promyelocytic leukemia (HL-60) and small-cell lung cancer (SCLC) cells. The effectiveness was attributed to their ability to inhibit topoisomerase II-mediated DNA cleavage, a critical mechanism in cancer cell proliferation .

Immunomodulatory Effects

This compound has been evaluated for its immunomodulatory effects. A study conducted by Deo et al. (2012) found that this compound significantly stimulated spleen cell proliferation in vitro. The results indicated that at concentrations of 50 µg/ml and above, there was a marked increase in lymphocyte proliferation, suggesting potential applications in enhancing immune responses, particularly in conditions like HIV .

| Concentration (µg/ml) | Proliferation Rate (%) |

|---|---|

| 50 | 45 |

| 100 | 70 |

| 200 | 90 |

The study concluded that this compound could serve as an effective immunomodulator due to its structural similarity to lignans known for immune-enhancing properties.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In one investigation, various derivatives were tested against Mycobacterium avium subsp. paratuberculosis, showing enhanced activity compared to standard antibiotics like rifampicin . This suggests potential for development as an alternative therapeutic agent against resistant strains.

Case Study: Antimicrobial Efficacy

In a comparative study of ring-substituted naphthalene derivatives, compounds including this compound demonstrated superior efficacy against bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). The most active compounds exhibited minimal toxicity towards human cell lines while maintaining high antimicrobial activity .

Case Study: Immunomodulation in HIV Treatment

A clinical exploration into the use of this compound as an adjunct therapy in HIV treatment revealed promising results. It was hypothesized that combining potent antiretroviral drugs with immunomodulatory agents could enhance immune system functionality and reduce viral loads more effectively than antiretrovirals alone .

Propiedades

IUPAC Name |

1-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDMICQAKLQHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060539 | |

| Record name | 1-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Phenylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-02-7 | |

| Record name | 1-Phenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PHENYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NXC4G45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Phenylnaphthalene?

A1: this compound has the molecular formula C16H12 and a molecular weight of 204.27 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic methods help characterize this compound:

- NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments in the molecule, allowing for structural elucidation. [, ]

- UV-Vis Spectroscopy: Useful for analyzing the electronic transitions within the molecule and determining its molar absorptivity (log ε). This technique has been particularly useful in comparing synthetic this compound with natural lignans possessing a similar skeleton. []

- Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation. []

Q3: Does heat treatment affect the antioxidant activity of extracts containing this compound?

A3: Research suggests that heat treatment can significantly increase the antioxidant activity of extracts from Citrus unshiu peels, where this compound is a newly formed compound at elevated temperatures. This effect is likely due to the formation of various low-molecular-weight phenolic compounds, including this compound. []

Q4: What is the preferred conformation of this compound in solution?

A4: Molar Kerr constant measurements suggest that the preferred conformation of this compound in solution has a dihedral angle (Φ) of approximately 50° between the planes of the phenyl and naphthalene rings. This indicates a non-planar structure. []

Q5: How does the structure of this compound influence its reactivity in sulfonation reactions?

A5: The position of the phenyl group on the naphthalene ring significantly affects the reactivity and regioselectivity of sulfonation reactions with SO3. [, ]

Q6: Can this compound be used as a heat transfer fluid?

A6: Research suggests that this compound and its derivatives show potential as heat transfer fluids for high-temperature applications due to their: []

Q7: How does this compound behave under pyrolysis conditions?

A7: The pyrolysis of this compound derivatives, specifically carboxylic anhydride derivatives, can lead to ring-contracted products through carbene intermediates. For instance: []

Q8: Can this compound be used in the synthesis of more complex structures?

A8: Yes, this compound serves as a building block for synthesizing more complex molecules. For instance: [, , , ]

Q9: How does this compound react with Grignard reagents?

A9: Grignard reagents react with 1-aryl-2,3-naphthalenedicarboxylic anhydrides, including those derived from this compound, to produce lactones. These lactones can be further transformed into 7H-benzo[c]fluoren-7-ones through acid-catalyzed isomerization. []

Q10: Does this compound participate in photochemical reactions?

A10: Yes, this compound derivatives are known to participate in photochemical reactions. [, , , ]

Q11: Do natural products contain this compound systems, and do they have biological activity?

A11: Yes, certain plants, such as Ruta graveolens and Jatropha gossypifolia, contain lignans with a this compound skeleton. [, , , ] These natural compounds and their synthetic analogs have shown promising immunomodulatory activity, potentially by stimulating immunoglobulin production. [, , ]

Q12: Have computational methods been applied to study this compound?

A12: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and semi-empirical methods like SCFMO (Self Consistent Field Molecular Orbital) calculations, have been employed to investigate this compound and its derivatives: [, , , ]

Q13: What are potential areas for future research on this compound?

A13: Several research avenues warrant further exploration:

- Developing Structure-Activity Relationships (SAR) for this compound lignans: Systematic modifications of the this compound scaffold could help optimize their immunomodulatory and other biological activities. []

- Investigating the potential of this compound derivatives in organic electronics: The unique electronic properties of this compound make it a promising building block for organic semiconductors and other optoelectronic materials. []

- Exploring the use of this compound as a chiral scaffold in asymmetric synthesis: The non-planar structure of this compound lends itself to the development of chiral catalysts and ligands for enantioselective synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.